molecular formula C12H11NO3 B1256831 Vermelhotin

Vermelhotin

Cat. No.: B1256831
M. Wt: 217.22 g/mol
InChI Key: AGPWDHWZOCXKTC-PKQAVJSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vermelhotin is a complex organic compound characterized by its unique structure, which includes a pyran ring and a pyrrolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vermelhotin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: This step involves the cyclization of a suitable precursor to form the pyran ring. The reaction conditions often include the use of a strong acid or base as a catalyst.

    Introduction of the Prop-1-enyl Group: The prop-1-enyl group is introduced through a reaction such as a Wittig reaction, which involves the use of a phosphonium ylide and a carbonyl compound.

    Formation of the Pyrrolidine-2,4-dione Moiety: This step involves the cyclization of an appropriate precursor to form the pyrrolidine-2,4-dione ring. The reaction conditions may include the use of a dehydrating agent to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Vermelhotin undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Vermelhotin has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Vermelhotin involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Vermelhotin: Unique due to its specific combination of functional groups and ring structures.

    Ethyl 3-(furan-2-yl)propionate: Similar in having a furan ring but differs in its overall structure and reactivity.

    Furfuryl propionate: Contains a furan ring and a propionate group, used in different applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyran ring and a pyrrolidine-2,4-dione moiety, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(3E)-3-[6-[(E)-prop-1-enyl]pyran-2-ylidene]pyrrolidine-2,4-dione

InChI

InChI=1S/C12H11NO3/c1-2-4-8-5-3-6-10(16-8)11-9(14)7-13-12(11)15/h2-6H,7H2,1H3,(H,13,15)/b4-2+,11-10+

InChI Key

AGPWDHWZOCXKTC-PKQAVJSRSA-N

Isomeric SMILES

C/C=C/C1=CC=C/C(=C\2/C(=O)CNC2=O)/O1

Canonical SMILES

CC=CC1=CC=CC(=C2C(=O)CNC2=O)O1

Synonyms

vermelhotin

Origin of Product

United States

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